2,6-Dibromo-4-(difluoromethoxy)phenylacetonitrile
Overview
Description
2,6-Dibromo-4-(difluoromethoxy)phenylacetonitrile is a chemical compound that belongs to the class of phenylacetonitriles. This compound is characterized by the presence of two bromine atoms, a difluoromethoxy group, and a nitrile group attached to a phenyl ring. It is commonly used in medical, environmental, and industrial research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-(difluoromethoxy)phenylacetonitrile typically involves the bromination of 4-(difluoromethoxy)phenylacetonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions of the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and reactors allows for precise control over reaction parameters, leading to consistent product quality and higher yields. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can further improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-(difluoromethoxy)phenylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The phenyl ring can undergo oxidation reactions to introduce additional functional groups, such as hydroxyl or carbonyl groups, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol, or other strong nucleophiles in suitable solvents.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran (THF), catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Potassium permanganate in water or acetone, chromium trioxide in acetic acid.
Major Products Formed
Substitution: Formation of substituted phenylacetonitriles with various functional groups replacing the bromine atoms.
Reduction: Formation of 2,6-Dibromo-4-(difluoromethoxy)phenylamine.
Oxidation: Formation of hydroxylated or carbonylated derivatives of the phenyl ring.
Scientific Research Applications
2,6-Dibromo-4-(difluoromethoxy)phenylacetonitrile has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-(difluoromethoxy)phenylacetonitrile is primarily determined by its interaction with specific molecular targets and pathways. The compound’s bromine atoms and difluoromethoxy group contribute to its reactivity and ability to form covalent bonds with target molecules. In biological systems, it may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromo-4-methoxyphenylacetonitrile
- 2,6-Dibromo-4-(trifluoromethoxy)phenylacetonitrile
- 2,6-Dibromo-4-(chloromethoxy)phenylacetonitrile
Uniqueness
2,6-Dibromo-4-(difluoromethoxy)phenylacetonitrile is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties compared to other similar compounds. This group enhances the compound’s lipophilicity and stability, making it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Additionally, the combination of bromine atoms and the difluoromethoxy group provides a unique reactivity profile, enabling selective functionalization and modification of the compound for various applications.
Properties
IUPAC Name |
2-[2,6-dibromo-4-(difluoromethoxy)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2F2NO/c10-7-3-5(15-9(12)13)4-8(11)6(7)1-2-14/h3-4,9H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBHVWOJEYUSIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)CC#N)Br)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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